An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies for 5-tert-butyl-1,3,4-oxadiazol-2-amine. This compound belongs to the 1,3,4-oxadiazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] The inclusion of a tert-butyl group can influence the lipophilicity and metabolic stability of the molecule, making it a valuable building block in the design of novel therapeutic agents.
Chemical Structure
The chemical structure of 5-tert-butyl-1,3,4-oxadiazol-2-amine is characterized by a central five-membered 1,3,4-oxadiazole ring. This ring is substituted at the 5-position with a tert-butyl group and at the 2-position with an amino group.
Caption: Chemical structure of 5-tert-butyl-1,3,4-oxadiazol-2-amine.
Physicochemical Properties
Detailed experimental data for 5-tert-butyl-1,3,4-oxadiazol-2-amine is limited in the public domain. However, some basic properties have been reported or can be predicted. The analogous sulfur-containing compound, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has a reported melting point of 183-187 °C, suggesting that the oxadiazole counterpart is also a solid at room temperature.[4]
| Property | Value | Source |
| Molecular Formula | C6H11N3O | PubChem |
| Molecular Weight | 141.17 g/mol | PubChem |
| CAS Number | 69741-92-0 | [4] |
| Physical Form | Solid | [4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the tert-butyl group (a singlet integrating to 9H) and the amino group (a broad singlet integrating to 2H). |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, and two distinct signals for the carbon atoms of the oxadiazole ring. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at approximately 164 and 162 ppm.[5] |
| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the primary amine (typically in the range of 3100-3500 cm⁻¹) and the C=N stretching of the oxadiazole ring (around 1575-1623 cm⁻¹).[6] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. |
Synthesis
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established methods. A common and effective approach is the cyclization of an appropriate acyl hydrazide or semicarbazone precursor. One general method involves the reaction of a carboxylic acid with semicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[7]
A detailed experimental protocol for a similar compound, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, is provided as a representative example.[7] This can be adapted for the synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-amine by substituting pivalic acid for 4-bromophenylacetic acid.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol (Adapted)
-
Reaction Setup: In a round-bottom flask, combine pivalic acid (1 equivalent) and semicarbazide (1 equivalent).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) to the mixture.
-
First Reflux: Heat the reaction mixture to reflux for approximately 45 minutes.
-
Quenching and Second Reflux: After cooling to room temperature, cautiously add water. Then, heat the mixture to reflux for an additional 4 hours.
-
Isolation: Filter the hot reaction mixture and wash the solid with warm water.
-
Purification: Basify the filtrate with a saturated solution of potassium hydroxide to induce precipitation. Collect the precipitate by filtration.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain purified 5-tert-butyl-1,3,4-oxadiazol-2-amine.
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been published for 5-tert-butyl-1,3,4-oxadiazol-2-amine, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system have been reported to exhibit antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2][3]
The biological activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to act as bioisosteres of amides and esters, participating in hydrogen bonding interactions with biological targets. The specific nature of the substituents on the oxadiazole ring plays a crucial role in determining the pharmacological profile.
Given the prevalence of antimicrobial and enzyme inhibitory activities within this class of compounds, it is plausible that 5-tert-butyl-1,3,4-oxadiazol-2-amine could be investigated for similar properties. For instance, various 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their activity against bacterial strains like Staphylococcus aureus and Salmonella typhi.[8] The mechanism of action for some antimicrobial 1,3,4-oxadiazoles has been proposed to involve the inhibition of enzymes crucial for bacterial survival, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is involved in fatty acid synthesis.[8]
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and potential mechanisms of action of 5-tert-butyl-1,3,4-oxadiazol-2-amine. At present, there is no information available regarding its involvement in any specific signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-tert-Butyl-1,3,4-oxadiazol-2-amine DiscoveryCPR 69741-92-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine|RUO [benchchem.com]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
